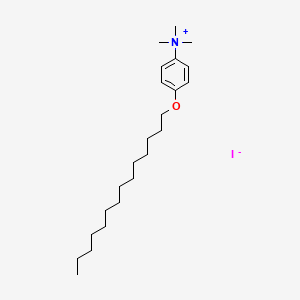
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride is a complex organic compound known for its unique structure and potential applications in various fields. It is a derivative of berberine, an isoquinoline alkaloid, and is characterized by the presence of hydroxy, methoxy, and methylenedioxy functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride typically involves multiple steps, starting from berberine or its derivatives. The process includes:
Hydroxylation: Introduction of a hydroxy group at the 3-position.
Methoxylation: Introduction of a methoxy group at the 2-position.
Methylenedioxy Formation: Formation of the methylenedioxy bridge between the 10 and 11 positions.
These reactions often require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to DNA: Intercalating into DNA strands and disrupting replication.
Inhibiting Enzymes: Blocking the activity of key enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Berberine: The parent compound with similar structural features.
Palmatine: Another isoquinoline alkaloid with related properties.
Jatrorrhizine: A structurally similar compound with distinct biological activities.
Uniqueness
3-Hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of hydroxy, methoxy, and methylenedioxy groups distinguishes it from other similar compounds and contributes to its diverse applications.
Propriétés
Numéro CAS |
75491-95-1 |
|---|---|
Formule moléculaire |
C19H16ClNO4 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
16-methoxy-6,8-dioxa-1-azoniapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3,5(9),10,12,14,16,18-octaen-17-ol;chloride |
InChI |
InChI=1S/C19H15NO4.ClH/c1-22-17-8-14-11(5-16(17)21)2-3-20-9-13-7-19-18(23-10-24-19)6-12(13)4-15(14)20;/h4-9H,2-3,10H2,1H3;1H |
Clé InChI |
LYTLUWXUPLTDQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CC[N+]3=CC4=CC5=C(C=C4C=C3C2=C1)OCO5)O.[Cl-] |
SMILES canonique |
COC1=C(C=C2CC[N+]3=CC4=CC5=C(C=C4C=C3C2=C1)OCO5)O.[Cl-] |
Synonymes |
3-hydroxy-2-methoxy-10,11-methylenedioxyberbinium chloride thalifaurine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)



